Dicyclohexyl(trifluoromethanesulfonyloxy)borane: A Comprehensive Technical Guide for Advanced Organic Synthesis
Dicyclohexyl(trifluoromethanesulfonyloxy)borane: A Comprehensive Technical Guide for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Dicyclohexylboron Triflate in Stereocontrolled Carbon-Carbon Bond Formation
Dicyclohexyl(trifluoromethanesulfonyloxy)borane, commonly referred to as dicyclohexylboron triflate (Cy₂BOTf), is a powerful and highly selective reagent in the arsenal of the modern synthetic organic chemist. Its prominence stems from its exceptional ability to generate boron enolates from carbonyl compounds, which are pivotal intermediates for stereoselective aldol reactions.[1] The bulky dicyclohexyl groups attached to the boron atom play a crucial role in dictating the stereochemical outcome of these reactions, making Cy₂BOTf an indispensable tool for the precise construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.[2] This guide provides an in-depth examination of the chemical properties, synthesis, and applications of dicyclohexylboron triflate, offering researchers and drug development professionals a comprehensive resource to effectively leverage this reagent in their synthetic endeavors.
Core Chemical and Physical Properties
Dicyclohexylboron triflate is a white to light yellow crystalline solid that is sensitive to air and moisture.[3][4] Its high reactivity is a direct consequence of the powerful electron-withdrawing trifluoromethanesulfonate (triflate) group, which renders the boron atom highly Lewis acidic. This strong Lewis acidity is the cornerstone of its utility in organic synthesis.[5]
| Property | Value | Source(s) |
| CAS Number | 145412-54-0 | [6][7] |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6] |
| Molecular Weight | 326.18 g/mol | [6][8] |
| Appearance | White to light yellow/orange powder or crystal | [3][9] |
| Melting Point | 59-65 °C | [4][10] |
| Purity | >95.0% (by NMR) | [3][9] |
| Synonyms | Dicyclohexylboron Triflate, Cy₂BOTf, Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester | [3][7] |
Mechanism of Action: The Art of Stereoselective Enolate Formation
The primary application of dicyclohexylboron triflate lies in its ability to facilitate the formation of boron enolates from ketones, esters, and other carbonyl compounds in a highly stereoselective manner.[1] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
The causality behind this selectivity is rooted in the steric bulk of the dicyclohexyl groups. When a carbonyl compound is deprotonated by the amine, the resulting enolate can exist as either the (E)- or (Z)-isomer. The boron triflate then traps this enolate. Due to non-bonded steric interactions between the bulky dicyclohexyl groups and the substituents on the enolate, the formation of one geometric isomer is overwhelmingly favored. Specifically, for many common substrates, dicyclohexylboron triflate preferentially generates the (E)-enolate, which subsequently leads to the formation of anti-aldol products via a chair-like Zimmerman-Traxler transition state.[2][11]
Caption: Stereoselective aldol reaction pathway mediated by Cy₂BOTf.
This controlled formation of a specific enolate isomer is the key to the high diastereoselectivity observed in subsequent aldol reactions. The bulky cyclohexyl groups effectively act as stereochemical gatekeepers, directing the incoming aldehyde to one face of the enolate within the constrained transition state.
Applications in Asymmetric Synthesis
The ability to reliably generate anti-aldol products makes dicyclohexylboron triflate a valuable reagent in asymmetric synthesis.[2] This methodology is particularly powerful when using chiral auxiliaries or chiral carbonyl compounds, allowing for the synthesis of enantiomerically enriched products.
Key Applications:
-
Asymmetric Aldol Reactions: The boron-mediated asymmetric aldol reaction is a cornerstone for constructing anti β-hydroxy-α-methyl carbonyl units, which are common motifs in polyketide natural products.[1]
-
Synthesis of Complex Molecules: Cy₂BOTf has been employed in the total synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals, where precise control of stereochemistry is paramount.[4]
-
Lewis Acid Catalysis: Beyond enolate formation, its strong Lewis acidity allows it to be used as a catalyst for various other organic transformations, such as Friedel-Crafts reactions and Diels-Alder cycloadditions.[5]
Experimental Protocol: Synthesis of Dicyclohexylboron Triflate
The following is a well-established procedure for the synthesis of dicyclohexylboron triflate, adapted from Organic Syntheses.[1] This two-step process involves the initial formation of dicyclohexylborane followed by its reaction with trifluoromethanesulfonic acid.
Caution: This procedure involves pyrophoric and corrosive reagents and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation of Dicyclohexylborane
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To an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 0 °C for 3 hours. A white solid (dicyclohexylborane) will precipitate.
-
Allow the solid to settle, and then carefully remove the supernatant via a syringe or cannula.
-
Dry the residual solid under reduced pressure to yield dicyclohexylborane (typically 92-99% yield), which is used directly in the next step without further purification.
Step 2: Formation of Dicyclohexylboron Triflate
-
Suspend the freshly prepared dicyclohexylborane in 100 mL of dry hexane in an oven-dried flask under a nitrogen atmosphere.
-
CAUTION: Highly exothermic reaction. Slowly add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via a glass syringe over 30 minutes at room temperature with constant, vigorous stirring. Vigorous gas (hydrogen) evolution will occur. The solid will gradually dissolve, and the solution will typically develop a yellow-orange color.
-
Continue stirring at room temperature for 1 hour after the addition is complete.
-
Allow the mixture to stand for 1-2 hours without stirring. A semi-solid phase may separate.
-
Transfer the upper hexane layer via cannula to a dry, 250-mL round-bottomed flask.
-
Store the flask in a -20 °C freezer for 36 hours to induce crystallization.
-
Collect the large crystals that form by transferring the mother liquor to another flask via cannula.
-
Dry the crystals under reduced pressure at 0 °C for 5 hours to obtain dicyclohexylboron triflate (typical yield: 78-92%).
Spectroscopic Data for Characterization: [1]
-
¹H NMR (400 MHz, CDCl₃) δ: 1.67 (m, 10 H), 1.19 (m, 12 H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 118.3 (q, J = 316 Hz), 30.5, 26.9, 26.6, 26.5
-
¹¹B NMR (115 MHz, hexane/C₆D₆) δ: 59.2 (br s)
Handling and Safety
Dicyclohexylboron triflate is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[7][8] It is also corrosive.
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[12] A solution in hexane is reasonably stable under these conditions.[1]
-
Spills: In case of a spill, avoid generating dust. Carefully take up the material and dispose of it as hazardous waste.[13]
Conclusion
Dicyclohexyl(trifluoromethanesulfonyloxy)borane is a premier reagent for stereocontrolled synthesis, offering a reliable and highly selective method for the formation of boron enolates and the subsequent construction of anti-aldol adducts. Its efficacy is derived from the sterically demanding dicyclohexyl groups, which provide a predictable and robust platform for controlling stereochemistry. By understanding the underlying mechanistic principles and adhering to proper handling procedures, researchers can effectively utilize this powerful tool to advance the synthesis of complex, stereochemically rich molecules in pharmaceutical and chemical research.
References
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Soderquist, J. A., & Negron, A. (1998). Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses, Coll. Vol. 9, 95. Retrieved from [Link][1]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10958346, Dicyclohexyl(trifluoromethanesulfonyloxy)borane. Retrieved from [Link][7]
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LookChem. (n.d.). DICYCLOHEXYL(TRIFLUOROMETHANESULFONYLOXY)BORANE. Retrieved from [Link][4]
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Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. Retrieved from [Link][2]
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DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link][11]
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